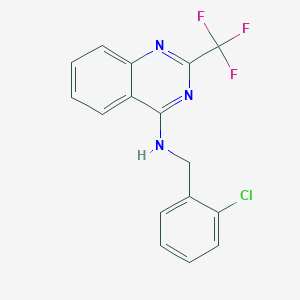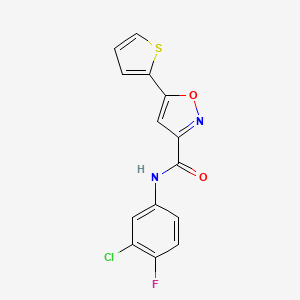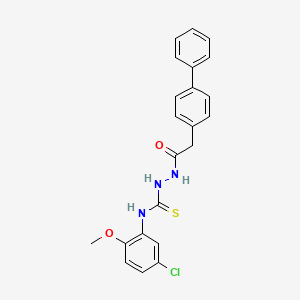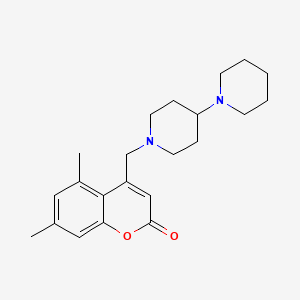![molecular formula C17H14ClF3N2O B4840203 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4840203.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly known as CTQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTQ belongs to the class of quinolinecarboxamide derivatives, which have been investigated for their antitumor, antimalarial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of CTQ is not fully understood. However, it has been proposed that CTQ exerts its antitumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. CTQ has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, CTQ has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is essential for cell division.
Biochemical and physiological effects:
CTQ has been shown to exhibit low toxicity in various in vitro and in vivo studies. It has been reported to have a half-life of approximately 5 hours in rats, indicating that it is rapidly metabolized in vivo. CTQ has also been shown to have good bioavailability, meaning that it can be easily absorbed into the bloodstream and distributed throughout the body. However, further studies are needed to determine the exact biochemical and physiological effects of CTQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. CTQ has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, CTQ has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of CTQ.
Direcciones Futuras
There are several future directions for CTQ research. One potential area of research is the development of CTQ-based anticancer drugs. CTQ has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Another potential area of research is the investigation of CTQ as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. CTQ has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. Finally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of CTQ, which could provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CTQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. CTQ has also been investigated for its antimalarial activity, where it was found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, CTQ has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-13-8-7-12(17(19,20)21)10-14(13)22-16(24)23-9-3-5-11-4-1-2-6-15(11)23/h1-2,4,6-8,10H,3,5,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKGVQHJVNUMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4840183.png)



![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)